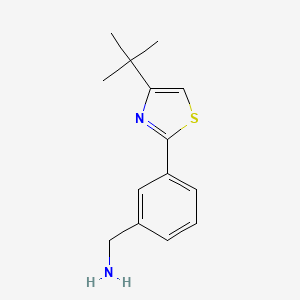

(3-(4-(tert-Butyl)thiazol-2-yl)phenyl)methanamine

Description

Properties

Molecular Formula |

C14H18N2S |

|---|---|

Molecular Weight |

246.37 g/mol |

IUPAC Name |

[3-(4-tert-butyl-1,3-thiazol-2-yl)phenyl]methanamine |

InChI |

InChI=1S/C14H18N2S/c1-14(2,3)12-9-17-13(16-12)11-6-4-5-10(7-11)8-15/h4-7,9H,8,15H2,1-3H3 |

InChI Key |

NBVSGYOHSNBNJA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CSC(=N1)C2=CC=CC(=C2)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(4-(tert-Butyl)thiazol-2-yl)phenyl)methanamine typically involves the formation of the thiazole ring followed by the introduction of the tert-butyl group and the phenylmethanamine moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring. The tert-butyl group can be introduced via alkylation reactions, and the phenylmethanamine moiety can be attached through reductive amination or similar methods.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3-(4-(tert-Butyl)thiazol-2-yl)phenyl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiazole derivatives.

Substitution: Various substituted thiazole and phenyl derivatives.

Scientific Research Applications

(3-(4-(tert-Butyl)thiazol-2-yl)phenyl)methanamine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (3-(4-(tert-Butyl)thiazol-2-yl)phenyl)methanamine involves its interaction with specific molecular targets. For instance, its antibacterial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Key Structural Features :

- Thiazole core : A heterocyclic ring with sulfur and nitrogen atoms, contributing to π-π stacking and hydrogen-bonding interactions.

- tert-Butyl substituent : Positioned at the 4-thiazole position, increasing steric bulk and hydrophobicity.

- Phenylmethanamine group : Aromatic ring with a primary amine at the meta position, enabling protonation and interaction with biological targets.

Structural Analogues with Thiazole-Phenylmethanamine Backbones

(4-(Thiazol-2-yl)phenyl)methanamine Derivatives

- QJ-1701 [(4-(Thiazol-2-yl)phenyl)methanamine hydrochloride]: Differs by lacking the tert-butyl group on the thiazole ring. The hydrochloride salt improves solubility in polar solvents. Molecular weight: 226.74 g/mol (free base) vs. 232.34 g/mol for the target compound .

- Simpler structure with lower molecular weight (190.26 g/mol) but reduced lipophilicity.

Table 1: Structural and Physicochemical Comparisons

Urea-Linked Thiazole Derivatives

Compounds from and (e.g., 1e , 11a–11o ) feature urea linkages and extended piperazine/hydrazinyl side chains. For example:

- 1e [(4-(tert-Butyl)thiazol-2-yl)phenyl urea derivative]: Contains a tert-butyl group on the thiazole and a trifluoromethylphenyl urea moiety. Higher molecular weight (694.4 g/mol via ESI-MS) compared to the target compound (232.34 g/mol) .

- 11a–11o : Exhibit diverse aryl urea substituents (e.g., fluorophenyl, chlorophenyl) with hydrazinyl-piperazine side chains. These modifications enhance hydrogen-bonding capacity but reduce metabolic stability .

Key Differences :

- Molecular Weight : Urea derivatives (484–602 g/mol) are significantly larger than the target compound, impacting pharmacokinetics (e.g., absorption, distribution) .

Thiazole-Amines with Varied Substituents

- 4-(4-tert-Butylphenyl)-1,3-thiazol-2-amine (): Shares the tert-butyl group but positions it on the phenyl ring adjacent to the thiazole. This alters electronic effects, with the tert-butyl group inductively donating electrons to the thiazole via the phenyl ring, unlike the direct substitution in the target compound .

- BC-1365/BC-1377 (): Boronic acid derivatives of thiazole-phenyl systems. These are designed for Suzuki coupling applications, unlike the target compound’s amine functionality .

Biological Activity

The compound (3-(4-(tert-Butyl)thiazol-2-yl)phenyl)methanamine, a thiazole derivative, has garnered attention for its diverse biological activities. Thiazole compounds are known for their significant pharmacological potential, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The structure of this compound features a thiazole ring substituted with a tert-butyl group and a phenyl ring. The presence of the thiazole moiety is critical for its biological activity, as it interacts with various biological targets.

Thiazole derivatives, including this compound, have been shown to interact with several cellular pathways:

- Target Interaction : This compound has been reported to interact with serine/threonine-protein kinase Chk1, which is involved in DNA damage response and cell cycle regulation.

- Mode of Action : It disrupts DNA replication processes, leading to cytotoxic effects on tumor cells.

- Biochemical Pathways : The compound exhibits a range of biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor effects.

Antimicrobial Activity

The thiazole ring's presence contributes to the compound's potential as an antimicrobial agent. Studies have shown that related thiazole derivatives exhibit significant antibacterial activity against various strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. faecalis | 40–50 µg/mL |

| P. aeruginosa | Comparable to ceftriaxone |

| S. typhi | Significant inhibition |

| K. pneumoniae | Notable inhibition |

These findings indicate that this compound may possess similar antimicrobial properties due to its structural characteristics .

Anticancer Activity

Research indicates that thiazole derivatives can exhibit cytotoxicity against human tumor cell lines. The compound has been implicated in:

- Cell Viability Reduction : Studies have demonstrated that increasing concentrations lead to significant decreases in cell viability in cancer cell lines .

- Induction of Apoptosis : The compound triggers apoptosis in treated cells by interfering with cellular signaling pathways .

Case Studies

Several studies highlight the effectiveness of thiazole derivatives in clinical and laboratory settings:

- Antitumor Efficacy : A study reported that compounds similar to this compound inhibited growth in breast cancer cells with an IC50 value indicating strong efficacy .

- Antiflaviviral Activity : Research into phenylthiazole derivatives has shown promising results against viral infections, suggesting that modifications in the thiazole structure can enhance antiviral potency .

Comparative Analysis

When compared to similar compounds, the unique tert-butyl substitution on the thiazole ring provides distinct steric and electronic properties that may enhance its biological activity:

| Compound | Structural Feature | Biological Activity |

|---|---|---|

| (4-Isopropyl-1,3-thiazol-2-yl)(phenyl)methanamine | Isopropyl group instead of tert-butyl | Moderate antimicrobial activity |

| (4-Methyl-1,3-thiazol-2-yl)(phenyl)methanamine | Methyl group at 4-position | Lower anticancer efficacy |

| (4-Ethyl-1,3-thiazol-2-yl)(phenyl)methanamine | Ethyl group at 4-position | Comparable activity |

The presence of the tert-butyl group enhances lipophilicity and may improve membrane permeability, contributing to its effectiveness as a therapeutic agent.

Q & A

Basic: What are the common synthetic routes for preparing (3-(4-(tert-Butyl)thiazol-2-yl)phenyl)methanamine?

Methodological Answer:

The synthesis typically involves three key steps:

Thiazole Ring Formation : React a thiourea derivative with α-bromo ketones or esters under basic conditions to form the thiazole core. For tert-butyl substitution, pre-functionalized starting materials (e.g., 4-(tert-butyl)thiazole-2-carbaldehyde) may be used .

Phenyl-Thiazole Coupling : Utilize Suzuki-Miyaura cross-coupling or Ullmann-type reactions to attach the thiazole moiety to a phenyl ring. For example, a boronic acid-functionalized phenyl group can react with a halogenated thiazole derivative .

Methanamine Introduction : Reduce a nitrile or imine group on the phenyl ring (e.g., via LiAlH4 or catalytic hydrogenation) to generate the methanamine moiety. Alternatively, nucleophilic substitution with ammonia or amines can be employed .

Purification: Recrystallization from ethanol or chromatography (silica gel, ethyl acetate/hexane) is commonly used .

Basic: How is the tert-butyl group stabilized in the thiazole ring during synthesis?

Methodological Answer:

The tert-butyl group’s steric bulk necessitates controlled reaction conditions:

- Low-Temperature Reactions : To minimize steric hindrance during cyclization (e.g., thiazole formation at 0–5°C) .

- Acid Catalysis : Use mild acids (e.g., acetic acid) to avoid cleavage of the tert-butyl group during protonation-sensitive steps .

- Protection/Deprotection : Temporarily protect the amine group (e.g., with Boc) to prevent unwanted side reactions before introducing the tert-butyl substituent .

Advanced: How can reaction conditions be optimized to improve yield during cyclization steps?

Methodological Answer:

Key parameters for optimizing cyclization (e.g., thiazole ring closure or aryl coupling):

- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance reactivity in cross-coupling reactions, while ethanol or THF is preferred for cyclocondensation .

- Catalyst Screening : Pd(PPh3)4 or CuI for Suzuki couplings; BF3·Et2O for acid-catalyzed cyclization .

- Temperature/Time : Reflux (80–100°C) for 4–8 hours ensures completion, monitored by TLC or HPLC .

- Microwave Assistance : Reduces reaction time (e.g., 30 minutes at 120°C) for high-yield cyclization .

Advanced: How should researchers address contradictory NMR data when characterizing tert-butyl-substituted thiazole derivatives?

Methodological Answer:

Contradictions often arise from:

- Steric Hindrance : The tert-butyl group may split signals in <sup>1</sup>H NMR due to restricted rotation. Compare with computed spectra (DFT) or literature analogs .

- By-Product Formation : Check for unreacted intermediates (e.g., residual nitriles) via <sup>13</sup>C NMR or LC-MS .

- Dynamic Effects : Variable-temperature NMR can resolve overlapping peaks caused by conformational exchange .

Resolution: Use 2D NMR (COSY, HSQC) to assign ambiguous signals .

Advanced: What computational methods are suitable for predicting the biological activity of this compound?

Methodological Answer:

- Molecular Docking : Screen against targets like kinases or GPCRs using AutoDock Vina. The thiazole and methanamine groups often interact with ATP-binding pockets or amine receptors .

- QSAR Modeling : Train models on analogs (e.g., thiazole-containing antimicrobials) to predict IC50 or logP values .

- ADMET Prediction : Use SwissADME or ADMETLab to assess bioavailability and toxicity risks .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- <sup>1</sup>H/<sup>13</sup>C NMR : Assign aromatic protons (δ 7.0–8.5 ppm) and tert-butyl signals (δ 1.3 ppm, singlet) .

- HRMS : Confirm molecular weight (exact mass: ~260.14 g/mol) and fragmentation patterns .

- IR Spectroscopy : Identify amine N-H stretches (~3300 cm<sup>−1</sup>) and thiazole C=N bands (~1600 cm<sup>−1</sup>) .

Advanced: How does the tert-butyl group influence the compound’s physicochemical properties?

Methodological Answer:

- Lipophilicity : Increases logP by ~1.5 units, enhancing membrane permeability (measured via shake-flask method) .

- Solubility : Reduces aqueous solubility; use co-solvents (DMSO) for in vitro assays .

- Thermal Stability : Improves melting point (mp ~150–160°C) compared to non-substituted analogs .

Basic: What are the documented biological activities of structural analogs?

Methodological Answer:

- Antimicrobial Activity : Thiazole derivatives inhibit bacterial enoyl-ACP reductase (e.g., MIC ~2–8 µg/mL against S. aureus) .

- Anticancer Potential : Benzo[d]thiazol-2-yl analogs show cytotoxicity (IC50 ~10 µM) via tubulin inhibition .

- Neuroactive Effects : Methanamine moieties may modulate serotonin receptors (5-HT2A) .

Advanced: How can researchers resolve low yields in the final methanamine reduction step?

Methodological Answer:

- Catalyst Optimization : Switch from LiAlH4 to Ra-Ni/H2 for milder reduction of nitriles .

- pH Control : Maintain pH 6–7 during reduction to prevent amine protonation and side reactions .

- By-Product Trapping : Add molecular sieves or scavenger resins to remove water or ammonia .

Advanced: What strategies mitigate decomposition during long-term storage?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.